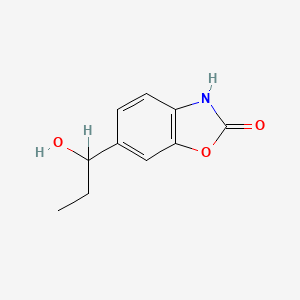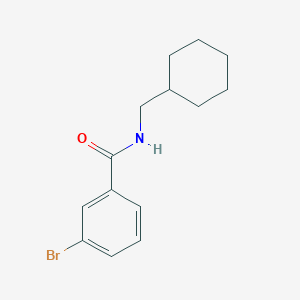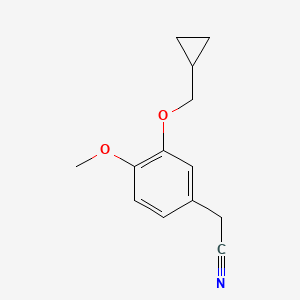
(3-Cyclopropylmethoxy-4-methoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile is an organic compound with a complex structure that includes a cyclopropylmethoxy group and a methoxybenzeneacetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde with cyclopropylmethyl bromide to form the intermediate 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde. This intermediate is then subjected to a cyanation reaction to introduce the nitrile group, resulting in the formation of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of reactants to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and cyclopropylmethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
作用机制
The mechanism of action of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares a similar core structure but has different substituents, leading to distinct chemical properties and applications.
4-(Cyclopropylmethoxy)-2-nitroaniline:
Uniqueness
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
153200-65-8 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]acetonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-12-5-4-10(6-7-14)8-13(12)16-9-11-2-3-11/h4-5,8,11H,2-3,6,9H2,1H3 |
InChI 键 |
ODQLPZDHEUHLAY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC#N)OCC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


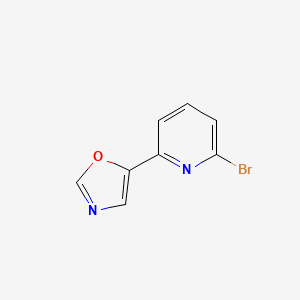
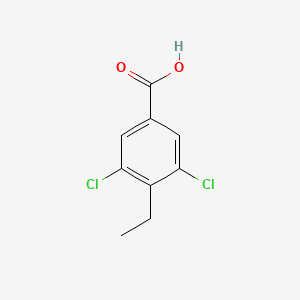
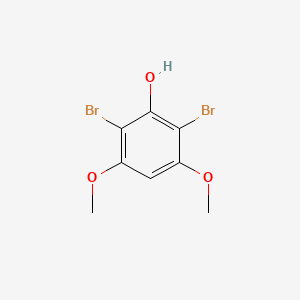
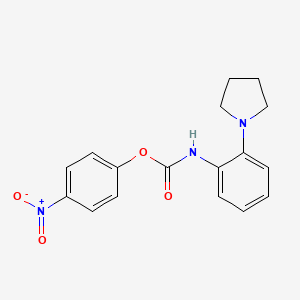
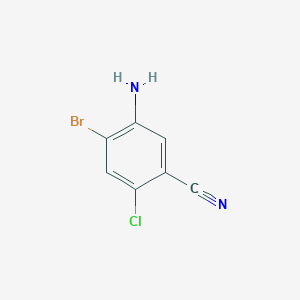
![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
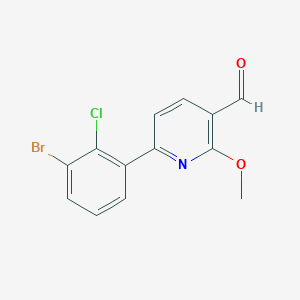

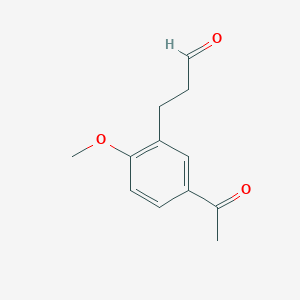
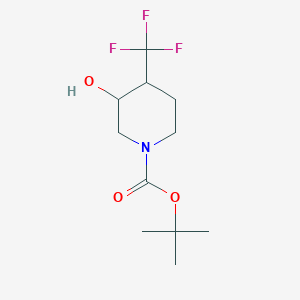
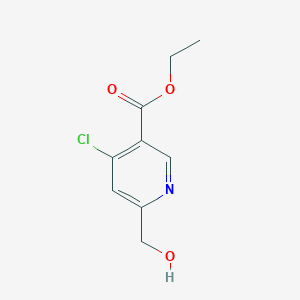
![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
